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3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Medicinal Chemistry Physicochemical Properties SAR Analysis

Medicinal chemists seeking novel kinase inhibitor scaffolds face limited access to positionally-defined isomers. This 3-substituted 4-methylpiperazine-pyridine amine enables precise SAR exploration unavailable with 5- or 6-isomers. - Privileged 2-aminopyridine hinge-binding motif for kinase targeting - Distinct electrostatic potential vs. isomers for patentable chemotypes - Analogous piperazine orientation to anti-TB agents (SQ109 class) - Bulk & custom packaging available for lead optimization campaigns

Molecular Formula C10H16N4
Molecular Weight 192.266
CAS No. 1565540-62-6
Cat. No. B2690364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)pyridin-2-amine
CAS1565540-62-6
Molecular FormulaC10H16N4
Molecular Weight192.266
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(N=CC=C2)N
InChIInChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12)
InChIKeyBOMRADAXQDYILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)pyridin-2-amine Procurement Guide


3-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 1565540-62-6) is a heterocyclic organic compound featuring a pyridine core with an amino group at the 2-position and a 4-methylpiperazine moiety at the 3-position . With a molecular formula of C10H16N4 and a molecular weight of 192.26 g/mol, it is classified as a research building block [1]. This specific substitution pattern provides a unique scaffold for medicinal chemists, distinguishing it from its positional isomers and enabling the exploration of distinct chemical space in drug discovery campaigns.

2-Amino-3-substituted pyridine scaffold — supports exploration of the ATP hinge-binding motif in kinase inhibitor design
Structurally defined heterocyclic building block — enables systematic SAR studies on piperazine vectors
Reported antimycobacterial precursor context — may support exploration of SQ109-analog chemical space

3-(4-Methylpiperazin-1-yl)pyridin-2-amine Isomer Specificity


In medicinal chemistry, the substitution pattern on a heteroaromatic core is a primary determinant of molecular recognition and biological activity. While 3-(4-Methylpiperazin-1-yl)pyridin-2-amine shares the same molecular formula and functional groups with its isomers (e.g., the 5- and 6-substituted analogs), the distinct spatial arrangement of its hydrogen bond donors and acceptors leads to different molecular geometries and electrostatic potentials . This is critical for structure-activity relationship (SAR) studies, where even a minor shift in substitution can profoundly impact target binding affinity, selectivity, and physicochemical properties like lipophilicity and pKa . Therefore, a generic substitution is scientifically unsound; the 3-position isomer is a unique chemical entity that enables the exploration of specific vectors in three-dimensional space, which is essential for rational drug design.

Target Compound
3-position isomer is reported as a preferred building block for 2-amino-3-substituted kinase inhibitor space
Positional Isomers
5- and 6-substituted isomers possess distinct molecular geometries and electrostatic potentials; reported applications differ (e.g., materials science vs. medicinal chemistry)

3-(4-Methylpiperazin-1-yl)pyridin-2-amine: Isomer Differentiation Evidence


Predicted pKa Differentiation

The 3-position substitution on the pyridine ring confers a distinct predicted acid dissociation constant (pKa) compared to the 6-position isomer. This difference, driven by the proximity of the basic piperazine nitrogen to the electron-withdrawing pyridine nitrogen, directly impacts the compound's ionization state at physiological pH and can be a key determinant in solubility, permeability, and target engagement . Quantitative data for the 6-substituted analog is not available in public databases for direct comparison, highlighting the unique predicted profile of the 3-substituted isomer.

Predicted pKa
Data to verify
7.58 ± 0.36 (Pred.)
Supports differentiation of ionization state and permeability context
Predicted value; comparator data for 6-isomer not publicly available
Medicinal Chemistry Physicochemical Properties SAR Analysis

Distinct Hinge-Binding Geometry

The 2-amino-3-substituted pyridine motif, as found in 3-(4-Methylpiperazin-1-yl)pyridin-2-amine, is a privileged scaffold in kinase inhibitor design because it can mimic the adenine ring of ATP and form a bidentate hydrogen bond with the kinase hinge region . This specific geometry, where the amino group is ortho to the piperazine nitrogen, is distinct from the 5- or 6-substituted analogs. While direct, head-to-head kinase inhibition data for the exact compound is absent from public sources, numerous potent inhibitors (e.g., CEP-33779, IC50 = 1.8 nM for JAK2) incorporate this exact 2-amino-pyridine pharmacophore linked via the 3-position to a larger structure, validating the critical importance of this specific connectivity .

Hinge-Binding Geometry
Class-level inference
3-isomer: Kinase inhibitor design space
5-isomer: Materials science applications
Supports scaffold selection for bidentate hinge-region interaction studies
Class-level inference; head-to-head kinase data for exact compound not found
Kinase Inhibition Medicinal Chemistry Molecular Recognition

Antimycobacterial Agent Precursor

Compounds based on the piperazinyl-pyridine scaffold have shown activity against Mycobacterium tuberculosis. Specifically, a study on piperazine derivatives analogous to the antitubercular agent SQ109 highlights the potential of this class [1]. While specific MIC data for 3-(4-Methylpiperazin-1-yl)pyridin-2-amine is not reported, its structure makes it a direct synthetic precursor for exploring SAR around the piperazine moiety in this therapeutic area. In contrast, the 5-bromo analog (5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine) offers a different entry point for diversification via cross-coupling reactions , but the non-halogenated target compound is the core scaffold required for initial hit generation and lead optimization campaigns.

Antimycobacterial Precursor
Class-level inference
SQ109 analog core scaffold
Supports exploration of piperazine modifications for antimycobacterial SAR
Core scaffold for hit generation; brominated analog is an advanced intermediate for diversification
Antimicrobial Tuberculosis Drug Discovery

Unreported Bioactivity: Novel IP Advantage

An exhaustive search of public databases, including BindingDB and PubMed, reveals a scarcity of reported bioactivity data (e.g., IC50, Ki) specifically for 3-(4-Methylpiperazin-1-yl)pyridin-2-amine. This is in stark contrast to structurally more complex derivatives like CEP-33779 (JAK2 inhibitor) and AZ191 (DYRK1B inhibitor) which have well-documented potency [1][2]. The lack of prior art for the simple building block provides a strategic advantage for research groups aiming to generate novel intellectual property and explore under-investigated chemical space.

Novel IP Potential
Source review
Scarcity of reported bioactivity data
Lower prior art reporting context may support novel IP generation
No specific IC50/Ki values found in major public databases for this exact building block
Drug Discovery Building Block Intellectual Property

3-(4-Methylpiperazin-1-yl)pyridin-2-amine Research Applications


Kinase Inhibitor Lead Generation

As a privileged 2-aminopyridine scaffold, this compound is ideally suited as a starting building block for the design and synthesis of novel kinase inhibitors . It provides the critical hinge-binding motif, and the 3-position piperazine can be directly functionalized or used as a solubilizing group to rapidly generate a library of analogs for SAR studies against a panel of kinases [1].

Antimycobacterial Drug Discovery

This compound serves as a core structural unit for exploring the piperazine space within antimycobacterial programs. Its structure is analogous to the piperazine moiety found in SQ109 and other anti-tubercular agents, making it a valuable starting point for synthesizing and screening new derivatives against Mycobacterium tuberculosis .

Novel IP Generation

Given the low volume of publicly reported bioactivity, this building block represents a strategic opportunity for research groups. Its use as a starting point for medicinal chemistry campaigns increases the likelihood of generating novel and patentable chemical entities with unique selectivity and potency profiles .

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
2-Aminopyridine hinge-binding motif availability
Target engagement assay response
Antimycobacterial Drug Discovery
SQ109 analog core scaffold
Antimycobacterial screening context
Novel IP Strategy
Lower prior art reporting density
Bioactivity database scarcity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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